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Dioxosilane;trimethoxy(octyl)silane

Cat. No.: B12685564
CAS No.: 92797-60-9
M. Wt: 294.49 g/mol
InChI Key: XEHUAEWHNDBFDM-UHFFFAOYSA-N
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Description

General Overview of Organosilane Compounds and their Structural Characteristics

Organosilane compounds are a class of organometallic compounds that feature at least one stable carbon-silicon (C-Si) bond. chemicalbook.comzmsilane.comwikipedia.org Their general structure can be represented as R-Si-X₃, where 'R' is a non-hydrolyzable organic group, and 'X' represents a hydrolyzable group, typically alkoxy (like methoxy (B1213986) or ethoxy), acyloxy, or a halogen. specialchem.comsunfar-silicone.com This dual-functionality is the cornerstone of their utility. researchgate.net

The silicon-carbon bond is longer and weaker than a carbon-carbon bond and is polarized towards the more electronegative carbon atom. wikipedia.org This polarity makes the silicon atom susceptible to nucleophilic attack, a key feature in its reaction mechanisms. wikipedia.org The organic group 'R' can be one of many functionalities, such as alkyl, amino, epoxy, or vinyl, which allows for specific interactions or chemical reactions with an organic polymer matrix. specialchem.comsinosil.com The hydrolyzable 'X' groups are the reactive sites that bond with inorganic substrates. sunfar-silicone.com

Fundamental Principles of Silane (B1218182) Coupling Agent Functionality

Silane coupling agents, such as trimethoxy(octyl)silane (B1346610), function as molecular bridges to create a durable bond between dissimilar materials, namely organic polymers and inorganic substrates. specialchem.comsinosil.comontosight.ai The mechanism of action involves a multi-step process:

Hydrolysis: The three hydrolyzable alkoxy groups (e.g., methoxy groups in OTMS) react with water to form reactive silanol (B1196071) groups (Si-OH). gelest.comunm.edunih.gov This reaction can be catalyzed by acids or bases. unm.edutandfonline.com The water required for this step can be present on the substrate surface, in the atmosphere, or added to the silane solution. gelest.com

Condensation: The newly formed silanol groups can then condense with each other to form stable siloxane (Si-O-Si) oligomers, releasing water or alcohol. gelest.comunm.edunih.gov

Hydrogen Bonding: These silanol-containing oligomers hydrogen bond with hydroxyl (-OH) groups present on the surface of inorganic substrates like glass, metal oxides, and silica (B1680970). gelest.com

Covalent Bond Formation: During a final drying or curing step, a stable, covalent Si-O-Substrate bond is formed at the interface, with the loss of water. gelest.com This creates a robust link between the inorganic surface and the silane.

Simultaneously, the non-hydrolyzable organic functional group of the silane is available to interact and form covalent bonds with the organic polymer matrix, completing the molecular bridge. sinosil.comgelest.com This coupling enhances adhesion, improves mechanical properties, and increases resistance to moisture and corrosion. sinosil.comecopowerchem.com

Historical Context and Evolution of Silane-Modified Materials Research

The field of silane coupling agents emerged in the 1940s out of the need to improve the adhesion between glass fibers and polymer resins in composite materials, especially under humid conditions. ontosight.aiyg-1.com Researchers at companies like United Carbide Corporation and Dow Corning discovered that organosilicon compounds could act as effective "binders" between the hydrophilic glass and the organic resin. ontosight.aiyg-1.com The first patent for a silane coupling agent was issued in 1946. ontosight.ai

From the 1940s to the 1960s, the first generation of silane coupling agents was developed and commercialized. yg-1.com Over the subsequent decades, research has led to the development of a vast array of organofunctional silanes tailored for specific applications. labinsights.nl The introduction of 3-Aminopropyltriethoxysilane (APTES) in the mid-1960s was a significant milestone, and it remains a widely used coupling agent. labinsights.nl The evolution of this research has expanded the application of silanes from early composites to advanced nanotechnology, electronics, coatings, and biomedical devices. ontosight.ailabinsights.nl Modern research focuses on creating novel silanes with enhanced functionalities and developing a deeper understanding of the hydrolysis and condensation kinetics to better control surface modification. researchgate.neticrc.ac.irajol.info

Significance of Dioxosilane;trimethoxy(octyl)silane (Octyltrimethoxysilane) in Advanced Materials Science

Trimethoxy(octyl)silane (OTMS) is a key player in advanced materials science due to the specific properties imparted by its molecular structure: an eight-carbon alkyl (octyl) chain and three methoxy groups. smolecule.com The long octyl chain provides significant hydrophobicity (water repellency), while the trimethoxy groups offer rapid hydrolysis and strong bonding to inorganic surfaces. smolecule.com

The primary significance of OTMS lies in its role as a surface modifier . It is widely used to transform hydrophilic surfaces into hydrophobic ones. This is critical in many applications:

Coatings and Protective Agents: When applied to building materials like concrete or stone, OTMS creates a water-repellent layer that protects against water seepage and corrosion, extending the material's lifespan. cfmats.comnjchm.com

Nanoparticle Functionalization: OTMS is used to modify the surface of nanoparticles, such as silica (SiO₂) or zinc oxide (ZnO), to improve their dispersion and compatibility within polymer matrices. researchgate.netmdpi.comacs.org This prevents agglomeration and enhances the mechanical and thermal properties of the resulting nanocomposites. researchgate.net

Adhesion Promotion: It serves as a coupling agent in composites, adhesives, and sealants to ensure a strong, durable bond between inorganic fillers and organic resins. cfmats.com

Pigment Dispersion: Treating pigments with OTMS improves their dispersibility in polymer systems, leading to better color consistency and processing characteristics. cfmats.com

The faster hydrolysis rate of the methoxy groups in OTMS compared to the ethoxy groups in its counterpart, octyltriethoxysilane (OTES), makes it particularly suitable for applications that require rapid curing and surface modification. smolecule.com

Data Tables

Table 1: Physicochemical Properties of Trimethoxy(octyl)silane

PropertyValueReference(s)
Chemical Formula C₁₁H₂₆O₃Si sigmaaldrich.com
Molecular Weight 234.41 g/mol sigmaaldrich.com
Appearance Colorless transparent liquid chemicalbook.com
CAS Number 3069-40-7 sigmaaldrich.comchemicalbook.com
Density 0.907 g/mL at 25 °C sigmaaldrich.comsigmaaldrich.com
Refractive Index n20/D 1.416 sigmaaldrich.comsigmaaldrich.com
Boiling Point 75 °C chemicalbook.com
Solubility Soluble in common non-polar organic solvents; moderately soluble in water (0.113 mg/mL) chemicalbook.com

Table 2: Comparison of Common Alkyl-Silanes

CompoundAlkyl ChainKey FeatureTypical ApplicationReference(s)
Trimethoxy(octyl)silane (OTMS) C8Rapid hydrolysis, strong hydrophobicitySurface modification, nanoparticle functionalization smolecule.com
Trimethoxy(propyl)silane (PTMS) C3Weaker hydrophobicity compared to OTMSGeneral purpose coupling agent
Octyltriethoxysilane (OTES) C8Slower hydrolysis than OTMS, good hydrophobicityWaterproofing for concrete, surface treatment cfmats.comnjchm.commdpi.com
Octadecyltrimethoxysilane (B1207800) (ODTMS) C18Very high hydrophobicity, lower solubilityCreation of self-assembled monolayers, superhydrophobic surfaces wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H26O3Si.O2Si<br>C11H26O5Si2 B12685564 Dioxosilane;trimethoxy(octyl)silane CAS No. 92797-60-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

92797-60-9

Molecular Formula

C11H26O3Si.O2Si
C11H26O5Si2

Molecular Weight

294.49 g/mol

IUPAC Name

dioxosilane;trimethoxy(octyl)silane

InChI

InChI=1S/C11H26O3Si.O2Si/c1-5-6-7-8-9-10-11-15(12-2,13-3)14-4;1-3-2/h5-11H2,1-4H3;

InChI Key

XEHUAEWHNDBFDM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC[Si](OC)(OC)OC.O=[Si]=O

physical_description

Dry Powder;  Liquid

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways of Dioxosilane;trimethoxy Octyl Silane and Derived Materials

Hydrolysis and Condensation Mechanisms of Alkoxysilanes

The general reactions can be summarized as follows:

Hydrolysis: ≡Si-OR + H₂O ⇌ ≡Si-OH + ROH unm.edu

Water Condensation: ≡Si-OH + HO-Si≡ ⇌ ≡Si-O-Si≡ + H₂O unm.edu

Alcohol Condensation: ≡Si-OH + RO-Si≡ ⇌ ≡Si-O-Si≡ + ROH unm.edu

These reactions are reversible, and their kinetics are complex, depending on numerous factors that influence the structure and properties of the final material. nih.govbohrium.com The polymerization of alkoxysilanes like trimethoxy(octyl)silane (B1346610) is a multifaceted process involving poly-hydrolysis, re-esterification, and poly-condensation. mdpi.com

The rates of both hydrolysis and condensation are profoundly affected by the pH of the reaction medium and the presence of catalysts. tandfonline.comresearchgate.net These reactions can be catalyzed by acids, bases, or specific organometallic compounds. adhesivesmag.com Generally, the hydrolysis rate is lowest at a neutral pH of around 7 and increases under both acidic and basic conditions. unm.eduresearchgate.net

Acid Catalysis: Under acidic conditions (pH < 7), the hydrolysis reaction is initiated by the protonation of an alkoxy group, making it a better leaving group. unm.edugelest.com This is followed by a nucleophilic attack on the silicon atom by water. nih.govadhesivesmag.com Acid-catalyzed condensation involves the protonation of a silanol (B1196071) group, which then reacts with a neutral silanol. adhesivesmag.com Acidic conditions tend to favor hydrolysis over condensation, leading to weakly branched, polymer-like networks. unm.edumdpi.com The hydrolysis rate under acidic catalysis generally increases with the degree of alkyl substitution on the silicon atom. unm.edu

Base Catalysis: In basic media (pH > 7), the hydrolysis mechanism involves the direct nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the silicon atom, proceeding through a pentacoordinate intermediate (Sₙ2-Si mechanism). nih.govunm.edu The condensation rate is also significantly promoted at high pH. researchgate.netresearchgate.net Base catalysis typically results in more rapid condensation, leading to the formation of highly branched clusters and colloidal particles. unm.edusubstech.com Unlike in acidic conditions, the hydrolysis rate in basic environments decreases with increased alkyl substitution due to steric hindrance and electronic effects. unm.edu

Table 1: Effect of pH on Alkoxysilane Reaction Mechanisms and Resulting Structures

ConditionHydrolysis MechanismCondensation MechanismRelative RatesResulting Structure
Acidic (pH < 7)Rapid protonation of the alkoxy group, followed by nucleophilic attack by water. unm.eduadhesivesmag.comProtonation of a silanol group, followed by reaction with a neutral silanol. adhesivesmag.comHydrolysis is generally faster than condensation. researchgate.netWeakly branched, linear, or randomly branched polymer networks. unm.edumdpi.com
Neutral (pH ≈ 7)Slow reaction with water.Slow condensation between silanols.Both hydrolysis and condensation are slow. researchgate.net-
Basic (pH > 7)Nucleophilic attack by hydroxide ions on the silicon atom. nih.govunm.eduReaction between a deprotonated silanol (silanolate anion) and a neutral silanol. unm.eduCondensation is generally faster than hydrolysis, and both are faster than at neutral pH. researchgate.netHighly branched clusters and discrete colloidal particles. unm.edusubstech.com

The sequential hydrolysis and condensation reactions lead to the formation of dimers, trimers, and larger oligomeric species. mdpi.com As the reaction progresses, these oligomers grow and cross-link, eventually forming a three-dimensional polymeric siloxane (Si-O-Si) network that spans the entire solution, a point known as the gel point. bohrium.comresearchgate.net

The structure of the resulting network is highly dependent on the reaction conditions.

Under acidic catalysis , the slower condensation rate allows for the formation of more linear or randomly branched polymers before gelation occurs. unm.edu

Under basic catalysis , the rapid condensation of monomers and small oligomers leads to the growth of dense, highly branched clusters that eventually link together to form the gel. unm.edusubstech.com

For trifunctional alkoxysilanes like trimethoxy(octyl)silane, the hydrolysis of the three methoxy (B1213986) groups can be stepwise. nih.gov The substitution of an alkoxy group with a hydroxyl group can influence the reactivity of the remaining alkoxy groups on the same silicon atom. nih.gov The continued condensation of these partially or fully hydrolyzed species leads to the growth of the siloxane backbone. mdpi.com The presence of the non-hydrolyzable octyl group (R) in trimethoxy(octyl)silane results in the formation of silsesquioxane-type structures with the general formula (R-SiO₁.₅)ₙ, introducing organic functionality into the inorganic network. osti.gov

Sol-Gel Processing for Dioxosilane;trimethoxy(octyl)silane-Based Materials

The sol-gel process is a versatile wet-chemical technique used to synthesize hybrid organic-inorganic materials from molecular precursors such as trimethoxy(octyl)silane and tetraethyl orthosilicate (B98303) (TEOS). mdpi.comwikipedia.org The process involves creating a colloidal suspension (the "sol") through hydrolysis and partial condensation, which then evolves into a rigid, porous network (the "gel"). substech.comwikipedia.org This method allows for the fabrication of materials in various forms, including powders, monoliths, and thin films, at low temperatures. sigmaaldrich.commdpi.com

A common strategy for creating hybrid materials is the co-hydrolysis and co-condensation of different alkoxysilane precursors. Trimethoxy(octyl)silane (TMOS) or its ethoxy equivalent, octyltriethoxysilane (OTES), is frequently used as a modifying agent in combination with a primary network-forming precursor like tetraethyl orthosilicate (TEOS). mdpi.commdpi.com

Tetraethyl Orthosilicate (TEOS): As a tetrafunctional precursor, TEOS can form up to four siloxane bridges, creating a highly cross-linked, rigid silica (B1680970) (silicon dioxide) network upon complete hydrolysis and condensation. mdpi.comyoutube.com

Trimethoxy(octyl)silane (TMOS): As a trifunctional organosilane, TMOS provides three sites for network formation while incorporating a non-hydrolyzable octyl group. sigmaaldrich.com This long alkyl chain imparts hydrophobicity and modifies the mechanical properties of the final material. mdpi.comsigmaaldrich.com

The stoichiometry, or molar ratio, of the precursors is a critical parameter that determines the properties of the resulting hybrid material. By varying the TMOS/TEOS ratio, the degree of organic modification, hydrophobicity, porosity, and mechanical strength can be precisely controlled. mdpi.com For example, increasing the proportion of the organosilane precursor leads to a higher density of organic groups within the siloxane network. mdpi.com

Table 2: Common Precursors in Sol-Gel Synthesis of Hybrid Siloxane Materials

PrecursorChemical FormulaFunctionalityRole in Sol-Gel Process
Trimethoxy(octyl)silane (TMOS)CH₃(CH₂)₇Si(OCH₃)₃TrifunctionalIntroduces organic octyl groups, imparts hydrophobicity, acts as a surface modifying agent. sigmaaldrich.com
Tetraethyl Orthosilicate (TEOS)Si(OC₂H₅)₄TetrafunctionalForms the primary inorganic silica (SiO₂) network, provides structural integrity. mdpi.comyoutube.com
Methyltrimethoxysilane (B3422404) (MTMS)CH₃Si(OCH₃)₃TrifunctionalUsed as a co-precursor and modifier to introduce methyl groups. researchgate.net
Vinyltrimethoxysilane (VTMS)CH₂=CHSi(OCH₃)₃TrifunctionalProvides a reactive vinyl group for further organic cross-linking. mdpi.com

The transition from a liquid sol to a solid gel (gelation) and the subsequent evolution of the gel structure (aging) are crucial stages that define the final material's microstructure. substech.comresearchgate.net

Gelation: The gel point is reached when a continuous, sample-spanning siloxane network is formed. researchgate.net The time required to reach this point, the gelation time, is influenced by factors such as precursor concentration, water-to-silane ratio, catalyst type and concentration, temperature, and solvent. researchgate.netrsc.org Controlling these parameters allows for the tailoring of the gel's initial pore structure and density.

Aging: After gelation, the chemical reactions are not complete. The gel network continues to evolve in a process called aging, where it is typically kept in its mother liquor. substech.comresearchgate.net During aging, several processes occur:

Polycondensation: Condensation reactions continue, increasing the number of siloxane cross-links, which strengthens and stiffens the gel network. substech.comresearchgate.net

Syneresis: The network shrinks, expelling solvent from the pores. This is a result of the formation of new bonds within the gel. rsc.org

Structural Rearrangement: Dissolution and reprecipitation of silica can occur, where smaller particles dissolve and reprecipitate onto larger ones or in pore necks. This process can alter the pore size distribution and strengthen the network.

Control over aging parameters, such as time, temperature, and the chemical environment (e.g., pH of the aging liquid), is essential for developing the desired final microstructure, mechanical properties, and surface chemistry of the dried gel (xerogel or aerogel). researchgate.netrsc.org

"In-situ" hydrolysis and polymerization refer to processes where the sol-gel reactions occur directly in the presence of another phase or component, or directly on a substrate surface. gelest.comresearchgate.net This technique is widely used for surface modification, creating protective coatings, and embedding functional molecules or particles within a silica matrix.

In the context of materials derived from trimethoxy(octyl)silane, "in-situ" polymerization is often employed to hydrophobically modify surfaces or particles. For instance, mesoporous silica nanoparticles can be treated with an ethanol (B145695) solution of octyltriethoxysilane. mdpi.com The silane (B1218182) hydrolyzes and condenses "in-situ" on the surface of the nanoparticles, grafting the hydrophobic octyl groups onto them. mdpi.com Similarly, this technique is used to form protective, anti-corrosive, or hydrophobic coatings on various substrates like metal or glass. mdpi.comsigmaaldrich.com The sol containing the hydrolyzed or partially condensed silane precursors is applied to the surface, and the gelation and network formation occur directly on the substrate, ensuring a strong bond between the coating and the underlying material. researchgate.net

Surface Grafting and Functionalization Strategies using Octyltrimethoxysilane

Octyltrimethoxysilane is a versatile organosilane compound extensively utilized for surface modification of a wide array of materials. Its trifunctional methoxy groups enable robust covalent attachment to various substrates, while the octyl chain imparts hydrophobicity.

Covalent Attachment to Inorganic Substrates (e.g., Silica, Metal Oxides)

The primary mechanism for grafting octyltrimethoxysilane onto inorganic substrates like silica and metal oxides involves the hydrolysis of the methoxy groups (Si-OCH₃) in the presence of surface hydroxyl groups (-OH) and trace amounts of water. mpg.deresearchgate.net This reaction forms highly reactive silanol groups (Si-OH), which then condense with the hydroxyl groups on the substrate, creating stable, covalent siloxane bonds (Si-O-Substrate). mpg.de

The process can be summarized in two key steps:

Hydrolysis: The methoxy groups of octyltrimethoxysilane react with water to form silanols and methanol (B129727).

Condensation: The newly formed silanols react with the hydroxyl groups on the substrate surface, releasing water and forming a covalent bond. A competing reaction involves the self-condensation of silanols from adjacent molecules, leading to the formation of a cross-linked polysiloxane network on the surface. mpg.deresearchgate.net

This surface functionalization effectively transforms the typically hydrophilic surfaces of materials like silica into hydrophobic ones. mdpi.comresearchgate.net The resulting modified surfaces exhibit significantly increased water contact angles. Studies have shown that this method is effective on various metal oxides, including but not limited to titanium dioxide (TiO₂) and zinc oxide (ZnO). The process improves the compatibility and adhesion between these inorganic materials and non-polar polymer matrices. researchgate.netelsevierpure.com

Table 1: Effect of Octyltrimethoxysilane Grafting on Inorganic Substrates

Substrate Key Findings Resulting Surface Property
Silica (SiO₂) Nanoparticles Forms covalent siloxane bonds, leading to a cross-linked polysiloxane network. mpg.deresearchgate.net Increased hydrophobicity and improved dispersion in organic media. researchgate.netmdpi.com
Metal Oxides (e.g., TiO₂, ZnO) Enhances compatibility and adhesion with polymer matrices. researchgate.net Improved interfacial bonding and stress transfer in composites. elsevierpure.com
Basalt Aggregates Improves interfacial adhesion with asphalt (B605645) binder. researchgate.net Enhanced moisture resistance and durability of asphalt mixtures. researchgate.net

Modification of Cellulosic Materials and Nanofibers

Cellulosic materials, including natural fibers and nanofibers, possess abundant hydroxyl groups on their surface, making them suitable for modification with octyltrimethoxysilane. scirp.orgresearchgate.net The grafting mechanism is analogous to that on inorganic substrates, involving the hydrolysis of the silane's methoxy groups and subsequent condensation with the cellulose's hydroxyl groups. scirp.org This chemical modification is a key strategy to reduce the inherent hydrophilicity of cellulose (B213188), thereby improving its compatibility with hydrophobic polymer matrices and enhancing the performance of resulting composite materials. mdpi.comncsu.edu

Successful grafting of octyltrimethoxysilane onto cellulose surfaces has been confirmed by various analytical techniques, including Fourier Transform Infrared Spectroscopy (FTIR), which shows the appearance of new peaks corresponding to Si-O-Si and Si-O-C bonds, and a decrease in the intensity of the O-H stretching band. mdpi.comresearchgate.net This modification leads to a significant increase in the hydrophobicity of the cellulosic material, as evidenced by increased water contact angles. mdpi.comresearchgate.net The treatment can enhance the thermal stability and mechanical properties of cellulose-based composites. scirp.orgmdpi.com For instance, cellulose nanofibers modified with n-octyltriethoxysilane (a related compound) showed increased thermal stability by 25°C and a significant increase in water contact angle, leading to more homogeneous dispersion in a poly(3-hydroxybutyrate) matrix. mdpi.com

Table 2: Research Findings on Cellulosic Material Modification with Alkoxysilanes

Cellulosic Material Silane Used Key Research Findings Reference
Cellulose Nanofibers (CNF) n-octyltriethoxysilane (OTES) Increased thermal stability by 25°C, doubled water contact angle, and improved dispersion in PHB matrix. mdpi.com
Cellulose Nanocrystals (CNC) Triethoxyvinylsilane (TEVS) Successful surface grafting confirmed by FTIR, NMR, and XPS, leading to improved hydrophobicity. nih.gov
Eulaliopsis binata fibers Vinyltrimethoxysilane Mercerization pretreatment followed by silane functionalization improved physico-chemical properties. cranfield.ac.uk
Avicell and Whatman paper Fluorine-bearing alkoxysilanes Achieved highly hydrophobic surfaces with contact angles around 140°. researchgate.net

Functionalization of Carbon Nanostructures (e.g., Multi-Walled Carbon Nanotubes)

Pristine carbon nanostructures like multi-walled carbon nanotubes (MWCNTs) are often chemically inert and tend to agglomerate due to strong van der Waals forces, which limits their dispersion in solvents and polymer matrices. aimspress.com Surface functionalization with octyltrimethoxysilane can address these issues. The process typically begins with an acid treatment (e.g., with H₂SO₄/HNO₃) of the MWCNTs to introduce hydroxyl and carboxyl functional groups onto their surface. nih.govresearchgate.netyoutube.com These groups then serve as reactive sites for the covalent attachment of octyltrimethoxysilane through the same hydrolysis and condensation reactions described for inorganic and cellulosic substrates. researchgate.net

This grafting process improves the dispersion of MWCNTs in various solvents, including organic solvents, and enhances the interfacial adhesion between the nanotubes and a polymer matrix. nih.govresearchgate.net The improved dispersion and interfacial bonding are crucial for effectively transferring the exceptional mechanical and electrical properties of the nanotubes to the composite material. Characterization techniques such as FTIR, Raman spectroscopy, and transmission electron microscopy (TEM) are used to confirm the successful functionalization, showing the presence of the silane on the nanotube surface and changes in the nanotube's structural characteristics. nih.govyoutube.com

Self-Assembled Monolayer (SAM) Formation of Octyltrimethoxysilane

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a substrate. wikipedia.orguni-tuebingen.de Octyltrimethoxysilane is a precursor for forming such monolayers on various hydroxylated surfaces, creating a well-defined, hydrophobic interface.

Mechanism of Monolayer Adsorption and Assembly

The formation of an octyltrimethoxysilane SAM is a two-step kinetic process. wikipedia.orgresearchgate.net

Initial Adsorption/Attachment: The process begins with the rapid chemisorption of individual silane molecules onto the substrate. wikipedia.org The methoxy groups hydrolyze in the presence of surface water, forming silanols that covalently bond to the substrate's hydroxyl groups. mpg.de In this initial phase, which can be very fast (e.g., reaching total surface coverage in minutes), the octyl chains are often in a disordered, "lying-down" state. mpg.deresearchgate.net

Monolayer Organization: This is a slower rearrangement step. researchgate.net Following the initial attachment, the molecules begin to organize on the surface. Van der Waals interactions between the adjacent octyl chains drive them to align and pack closely together. This reorganization leads to a transition from the disordered "lying-down" phase to a more ordered, vertically oriented "standing-up" state. mpg.deresearchgate.net This organizational phase can continue for several hours. researchgate.net The process often follows Langmuir-type adsorption kinetics, where the rate of deposition is proportional to the available free space on the surface. wikipedia.orgillinois.edu

Atomic Force Microscopy (AFM) studies have visualized this process, initially showing the formation of small islands of aggregated molecules that grow and coalesce over time to form a smooth, continuous monolayer. researchgate.net

Control of Molecular Orientation and Packing Density

The final structure, orientation, and packing density of the octyltrimethoxysilane SAM are influenced by several experimental parameters. illinois.eduresearchgate.net

Reaction Time: Surface coverage can be controlled by varying the reaction time. researchgate.net Longer immersion times generally lead to higher packing density and a more ordered, "standing-up" orientation of the alkyl chains. mpg.deresearchgate.net

Water Concentration: The presence of water is critical for the hydrolysis of the methoxy groups. researchgate.netnih.gov Controlling the humidity or the amount of water in the reaction solvent is crucial for achieving a well-ordered monolayer. Insufficient water can lead to incomplete hydrolysis and sub-monolayer formation, while excess water can cause uncontrolled polymerization in the bulk solution, leading to the deposition of aggregates on the surface. nih.govresearchgate.net

Solvent and Concentration: The choice of solvent and the concentration of the silane precursor can affect the kinetics of SAM formation and the final film quality. illinois.edu

Temperature: Annealing the SAM after deposition can promote further organization and densification of the monolayer, leading to a more crystalline-like structure with the hydrocarbon chains oriented and extended. nist.gov

By carefully controlling these factors, it is possible to tune the surface properties, such as wettability and molecular orientation, for specific applications. researchgate.netrsc.orgrsc.org For example, studies on similar long-chain silanes have shown that controlling deposition conditions can produce surfaces with water contact angles ranging from low values to over 100°, indicating precise control over the surface hydrophobicity. researchgate.net

Stepwise Formation Protocols for Homogeneously Mixed SAMs

The creation of homogeneously mixed Self-Assembled Monolayers (SAMs) is a nuanced process that allows for the precise tuning of surface properties by combining different organosilanes. Stepwise formation protocols are employed to overcome the phase separation that can occur when different silanes are co-adsorbed simultaneously. nih.gov These methods provide greater control over the final molecular architecture of the surface.

A typical stepwise deposition involves the initial formation of a SAM from one silane component, followed by a second step where intentional defects in the first layer are backfilled with a second silane. nih.gov The sequence of deposition and the immersion time for each step are critical parameters that adjust the final surface morphology and functionality. nih.gov Research has shown that mixed SAMs prepared through this stepwise method exhibit more effectively functionalized films compared to those prepared in a single step. nih.gov

The general protocol for forming a mixed SAM involving trimethoxy(octyl)silane on a silicon substrate with a native oxide layer can be outlined as follows:

Substrate Preparation : The substrate, typically a silicon wafer, undergoes rigorous cleaning to ensure a reactive surface. A common method is immersion in a piranha solution (a mixture of sulfuric acid and hydrogen peroxide), followed by thorough rinsing with deionized water and drying with an inert gas like nitrogen. researchgate.net

First Silane Deposition : The cleaned substrate is immersed in a solution of the first organosilane (e.g., a functional silane like (3-aminopropyl)trimethoxysilane) in an anhydrous solvent, such as toluene (B28343). nih.govreddit.com The anhydrous nature of the solvent is crucial to prevent premature hydrolysis and uncontrolled polymerization of the silane in the solution. reddit.com

Rinsing : After the initial deposition, the substrate is rinsed to remove any non-covalently bonded molecules.

Second Silane Deposition (Backfilling) : The substrate is then immersed in a solution of trimethoxy(octyl)silane. The octylsilane (B1236092) molecules adsorb onto the vacant sites or defects within the primary SAM. The immersion time in this step is a key variable for controlling the final surface composition.

Final Rinsing and Curing : The substrate is rinsed again with appropriate solvents (e.g., toluene, followed by ethanol) and often cured at an elevated temperature to promote the formation of stable siloxane (Si-O-Si) bonds between adjacent silane molecules and with the substrate. researchgate.net

The composition of the resulting mixed SAMs is directly and linearly dependent on the composition of the silanization solution when using co-adsorption methods, and can be finely tuned by adjusting immersion times in stepwise protocols. nih.govnih.gov Characterization of these films is typically performed using techniques like contact angle measurements and ellipsometry to confirm monolayer formation and atomic force microscopy (AFM) to study surface morphology. nih.govnih.gov

Table 1: Parameters in Stepwise Formation of Mixed SAMs

Parameter Description Influence on SAM Formation Typical Values/Conditions
Deposition Sequence The order in which the different silane components are introduced to the substrate. Determines the primary layer and the backfilled component, affecting surface functionality and morphology. nih.gov Component A followed by Component B, or vice-versa.
Immersion Time The duration the substrate is exposed to each silane solution. Controls the surface coverage and density of each component in the mixed monolayer. nih.gov Minutes to several hours (e.g., 15 hours). nih.govreddit.com
Solvent The liquid medium for the silane molecules. Must be anhydrous to prevent premature hydrolysis and aggregation of silanes in solution. reddit.com Anhydrous toluene is commonly used. reddit.com
Concentration The amount of silane dissolved in the solvent. Affects the rate of monolayer formation and the quality of the resulting film. Typically in the millimolar (mM) range (e.g., 0.054 M). reddit.com
Curing Temperature Post-deposition heating process. Promotes crosslinking between silane molecules, enhancing the stability of the SAM. researchgate.net Often performed at temperatures around 85°C or higher. researchgate.net

Polymerization and Crosslinking Reactions in Hybrid Systems

Trimethoxy(octyl)silane is a key precursor in the synthesis of organic-inorganic hybrid materials, primarily through sol-gel processing. osti.govresearchgate.net This process involves polymerization and crosslinking reactions that transform the monomeric silane into a three-dimensional siloxane network. These reactions are fundamental to creating materials for applications such as hydrophobic coatings and mechanically resistant films. mdpi.commdpi.com

The core chemical reactions are hydrolysis and condensation:

Hydrolysis : The methoxy groups (-OCH₃) on the silicon atom react with water. This reaction is typically catalyzed by an acid or a base. Each hydrolysis step replaces a methoxy group with a hydroxyl group (silanol, Si-OH). CH₃(CH₂)₇Si(OCH₃)₃ + 3H₂O → CH₃(CH₂)₇Si(OH)₃ + 3CH₃OH

Condensation : The newly formed silanol groups are highly reactive and can condense with each other or with other silanol groups on a substrate. This process forms stable siloxane (Si-O-Si) bonds and releases water. This condensation can proceed in a way that leads to the formation of linear or branched chains, cage-like silsesquioxane structures, and ultimately a highly cross-linked three-dimensional network. researchgate.net

In hybrid systems, trimethoxy(octyl)silane is often co-condensed with other precursors, such as tetraethoxysilane (TEOS) or other organofunctional silanes. mdpi.comresearchgate.net The long, non-reactive octyl chain of the silane imparts hydrophobicity and can influence the structure of the resulting polymer. The steric hindrance caused by the long alkyl chain can slow down its self-condensation rate, allowing for controlled co-condensation with other precursors like TEOS. mdpi.com This enables the formation of hybrid materials with a controllable combination of properties. researchgate.net

For example, in the formation of superhydrophobic coatings, TEOS can first hydrolyze and condense to form hydrophilic silica nanoparticles. Subsequently, the trimethoxy(octyl)silane condenses onto the surface of these nanoparticles, rendering them hydrophobic. mdpi.com The ratio of the different silane precursors is a critical parameter for achieving the desired final properties, such as mechanical resistance and hydrophobicity. mdpi.com The crosslinking of the silane within the material can enhance its stability against environmental factors like moisture and heat. researchgate.net

Table 2: Research Findings on Polymerization of Trimethoxy(octyl)silane in Hybrid Systems

Study Focus Precursor System Key Findings Resulting Material Properties
Substituent Effects on Sol-Gel Chemistry n-Octyldecyltrimethoxysilane The long alkyl chain influences the competition between intermolecular reactions (gelation) and intramolecular cyclization (cage formation). osti.govresearchgate.net Formation of polysilsesquioxane gels, which can be opaque and colloidal or transparent. osti.gov
Superhydrophobic Coatings Tetraethoxysilane (TEOS) and various Alkyltrimethoxysilanes (ATMS) The long alkyl chain of the ATMS provides steric hindrance, slowing its condensation and allowing for the formation of TEOS-based silica nanoparticles which are then functionalized by the ATMS. mdpi.com Superhydrophobic coatings with water contact angles >150°. mdpi.com
Mechanically Resistant Hydrophobic Coatings Methyltrimethoxysilane (MTMS), Tetraethoxysilane (TEOS), Diethoxydimethylsilane (DEDMS) Co-condensation of various silanes allows for the tuning of mechanical properties (from TEOS) and hydrophobicity (from organosilanes). mdpi.comresearchgate.net Hybrid films with improved hardness and hydrophobicity. mdpi.com
Perovskite Solar Cell Stability Trichloro(octyl)silane (related compound) on perovskite film The silane crosslinks at the grain boundaries via hydrolytic condensation. researchgate.net Forms a heat- and moisture-resistant silicone layer, enhancing device stability. researchgate.net

Advanced Characterization Methodologies for Dioxosilane;trimethoxy Octyl Silane Modified Systems

Spectroscopic Techniques for Chemical Structure Elucidation

Spectroscopic methods are indispensable for providing detailed information about the chemical bonding and elemental composition of trimethoxy(octyl)silane (B1346610) modified systems. These techniques allow for the confirmation of successful silanization and the characterization of the resulting chemical structures.

Fourier Transform Infrared (FTIR) Spectroscopy for Bonding Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a material and for tracking the chemical changes that occur during surface modification. In the context of trimethoxy(octyl)silane modified systems, FTIR is crucial for verifying the hydrolysis of the methoxy (B1213986) groups and the subsequent condensation reactions that form the siloxane network.

Key vibrational bands are monitored to confirm the successful modification. The presence of Si-O-Si (siloxane) bonds is a primary indicator of a successful silanization process. These bonds typically exhibit strong asymmetric stretching vibrations in the region of 1054-1176.58 cm⁻¹. researchgate.net The formation of these linkages demonstrates the covalent attachment of the silane (B1218182) to the substrate and the cross-linking between adjacent silane molecules.

Furthermore, the analysis of Si-OH (silanol) groups is important. A broad absorption band between 3200 cm⁻¹ and 3390 cm⁻¹ corresponds to the stretching vibrations of Si-OH groups, often overlapping with the O-H bonds of adsorbed water. researchgate.net The reduction in the intensity of this band after modification can indicate the consumption of surface silanol (B1196071) groups on the substrate as they react with the trimethoxy(octyl)silane. The hydrolysis of the silane's methoxy groups initially forms silanol groups on the silane molecule itself, which then condense. mdpi.com

The hydrocarbon chains of the octyl group are also readily identified by their characteristic C-H stretching vibrations. These peaks, typically found in the 2850-2960 cm⁻¹ range, confirm the presence of the organic component of the silane on the surface, which is responsible for imparting hydrophobicity. The presence of new absorption bands at approximately 450 cm⁻¹ (Si-O-Si or Si-O-C) and 775 cm⁻¹ (Si-O, Si-C, or Si-O-C) in treated materials, which are absent in the unmodified substrate, further demonstrates the successful incorporation of the silane. researchgate.net

Vibrational ModeTypical Wavenumber (cm⁻¹)Significance in Trimethoxy(octyl)silane Systems
Si-O-Si Asymmetric Stretching1054 - 1176.58 researchgate.netConfirmation of siloxane network formation and covalent bonding.
Si-OH Stretching3200 - 3390 researchgate.netIndicates the presence of silanol groups, which are intermediates in the condensation reaction.
C-H Stretching (Alkyl)2850 - 2960Confirms the presence of the hydrophobic octyl chains.
Si-O-Si or Si-O-C Bending~450 researchgate.netEvidence of silane polymerization and bonding to the substrate.
Si-O, Si-C, or Si-O-C~775 researchgate.netFurther evidence of silane incorporation into the material.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ²⁹Si solid-state NMR, provides invaluable insights into the local chemical environment of silicon atoms within the siloxane network. This technique can distinguish between different degrees of condensation of the silane molecules.

The connectivity of the siloxane bonds is described using the Tⁿ notation, where 'n' represents the number of siloxane bonds attached to the silicon atom. For trimethoxy(octyl)silane, which is a trifunctional silane, several species can be identified:

T⁰ : R-Si(OR')₃ (unreacted silane)

: R-Si(OR')₂(OSi) (one siloxane bond)

: R-Si(OR')(OSi)₂ (two siloxane bonds)

: R-Si(OSi)₃ (fully condensed, three siloxane bonds)

Silicon Species (Tⁿ)DescriptionTypical ²⁹Si Chemical Shift (ppm)
T⁰Unreacted Monomer-42 researchgate.net
One Siloxane Bond-50 researchgate.net
Two Siloxane Bonds-58 researchgate.net
Three Siloxane Bonds (Fully Condensed)-68 researchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition and chemical states of the elements within the top few nanometers of a material's surface. wiley.com For systems modified with trimethoxy(octyl)silane, XPS is used to confirm the presence of silicon, carbon, and oxygen from the silane on the substrate surface.

High-resolution scans of the Si 2p, C 1s, and O 1s regions can provide detailed information about the chemical bonding. For instance, the Si 2p spectrum can be deconvoluted to distinguish between silicon in the underlying substrate (e.g., SiO₂) and silicon from the grafted silane layer. A component at a binding energy of around 102.2 eV can be attributed to the aminosilane (B1250345) on SiO₂, while the signal at 103.0 eV corresponds to the SiO₂ in the oxide layer. wiley.com Shifts in the binding energies of these core levels can indicate the formation of new chemical bonds, such as the Si-O-Si linkages. The presence and intensity of the C 1s peak corresponding to the octyl chains further validate the surface modification. Quantitative analysis of the atomic concentrations of these elements allows for the determination of the surface coverage and thickness of the silane layer.

Microscopic and Topographical Characterization

Microscopy techniques are essential for visualizing the morphology and topography of the modified surfaces at the micro and nano-scale. They provide a visual confirmation of the effects of the silane treatment on the material's structure.

Scanning Electron Microscopy (SEM) for Morphology and Dispersion

Scanning Electron Microscopy (SEM) is widely used to examine the surface morphology of materials. In the context of trimethoxy(octyl)silane modifications, SEM can reveal changes in the surface texture and roughness resulting from the silane coating. For materials treated with silane coupling agents, SEM analysis has shown the formation of a perfect hydrophobic nano-layer over the surface of aggregates. researchgate.net When used to modify nanoparticles, SEM can provide information on the state of dispersion of the nanoparticles within a matrix. Effective surface modification with trimethoxy(octyl)silane can prevent the agglomeration of nanoparticles, leading to a more uniform dispersion, which can be visualized with SEM.

Transmission Electron Microscopy (TEM) for Nanoparticle Structure

Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is particularly useful for characterizing the structure of individual nanoparticles. When trimethoxy(octyl)silane is used to functionalize nanoparticles, TEM can be employed to visualize the core-shell structure, where the nanoparticle forms the core and the silane coating forms the shell. TEM images can help determine the thickness and uniformity of the silane layer on the nanoparticle surface. For instance, organically modified silane has been observed to form nearly monodispersed spherical nanoparticles with an average diameter below 100 nm. nih.gov

Atomic Force Microscopy (AFM) for Surface Roughness and Film Formation

Atomic Force Microscopy (AFM) is a powerful tool for characterizing the topography and morphology of surfaces modified with trimethoxy(octyl)silane. It provides nanoscale resolution images, enabling the assessment of surface roughness and the integrity of the formed silane film.

Studies have utilized AFM to visualize the effects of silanization on various substrates. For instance, AFM analysis of glass surfaces treated with trimethoxy(octyl)silane revealed that while the silanization process creates a hydrophobic layer, it can also lead to the formation of a non-continuous film with holes, particularly after washing. mdpi.comresearchgate.net This suggests that the film's stability can be influenced by post-treatment processes.

In the context of nanoparticle coatings, AFM has been employed to analyze the morphology of polymer films on silane-modified silicon dioxide (SiO₂) dielectrics. rsc.org For example, the root-mean-square (RMS) roughness of semiconductor films was found to differ depending on the specific silane treatment, with values of 1.0 nm for octyltrimethoxysilane (OTS-8) treated surfaces and 1.5 nm for octadecyltrimethoxysilane (B1207800) (OTS-18) treated surfaces. rsc.org When a dual silane treatment of OTS-18 followed by OTS-8 was used, the resulting polymer film was significantly smoother with an RMS roughness of 1.1 nm. rsc.org

Furthermore, AFM has been instrumental in studying the self-assembly of hydrolyzed trimethoxy(octyl)silane at air/water interfaces. These investigations have shown the formation of thin films and the subsequent assembly into nanoparticles. sci-hub.seacs.org The technique allows for the direct visualization of these structures, confirming their formation and providing data on their dimensions and distribution.

The table below summarizes AFM findings on trimethoxy(octyl)silane modified surfaces:

Table 1: AFM Analysis of Trimethoxy(octyl)silane Modified Surfaces

SubstrateTreatmentKey FindingsReference
GlassTrimethoxy(octyl)silane (TMOS)Formation of a non-continuous film with holes after washing. mdpi.comresearchgate.net
SiO₂ DielectricOctyltrimethoxysilane (OTS-8)Polymer film RMS roughness of 1.0 nm. rsc.org
SiO₂ DielectricOctadecyltrimethoxysilane (OTS-18)Polymer film RMS roughness of 1.5 nm. rsc.org
SiO₂ DielectricOTS-18 followed by OTS-8Smoother polymer film with RMS roughness of 1.1 nm. rsc.org

Colloidal and Particle Size Analysis

The characterization of colloidal dispersions and particle sizes in systems containing dioxosilane;trimethoxy(octyl)silane is crucial for understanding their behavior and efficacy, particularly in applications involving sols and nanoparticles.

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS) or Quasi-Elastic Light Scattering (QELS), is a primary technique for determining the size distribution of submicron particles in a liquid. horiba.commicrotrac.comusp.org It measures the random fluctuations in the intensity of scattered light caused by the Brownian motion of particles. horiba.comuark.edu Smaller particles move more rapidly, leading to faster fluctuations, while larger particles move more slowly, resulting in slower fluctuations. microtrac.com By analyzing these fluctuations, the translational diffusion coefficient of the particles can be determined, and subsequently, the hydrodynamic diameter is calculated using the Stokes-Einstein equation. horiba.comusp.org

DLS is widely used to analyze nanoparticles, including those functionalized with silanes like trimethoxy(octyl)silane. horiba.com For instance, DLS has been used to confirm an increase in the hydrodynamic diameter of gold nanoparticles after being coated with silica (B1680970) and hydrophobized with trimethoxy(octadecyl)silane (a related long-chain silane), indicating a successful coating of approximately 5 nm. researchgate.net The technique is also invaluable for studying the evolution of polymeric nanoparticles during the hydrolysis and condensation of organosilanes in aqueous solutions. mdpi.comnih.gov

Research has shown that DLS can track the formation and aggregation of particles during sol-gel processes involving silanes. nih.gov In studies of microgels, DLS measurements have provided number distributions versus the hydrodynamic diameter at specific temperatures, as well as the change in hydrodynamic diameter with temperature. researchgate.net This information is critical for understanding the stimuli-responsive behavior of such systems.

The table below presents typical data obtained from DLS analysis of nanoparticle systems.

Table 2: Illustrative DLS Data for Nanoparticle Systems

SampleMeasurementResultReference
Gold NanoparticlesHydrodynamic Diameter (before coating)Varies researchgate.net
Gold/Silica NanoparticlesHydrodynamic Diameter (after coating and hydrophobization)Increase of ~10 nm researchgate.net
PNIPAm MicrogelsHydrodynamic Diameter at 20 °CSpecific to microgel type researchgate.net

Thermal Behavior and Degradation Studies (e.g., Thermogravimetric Analysis)

Studies on silane-based coatings have shown that the thermal stability can be influenced by the nature of the substrate and the structure of the silane layer. For instance, TGA studies on octadecyltrimethoxysilane (OTS), a long-chain alkylsilane similar to trimethoxy(octyl)silane, have revealed that OTS layers on a planar silicon surface are stable up to 250 °C, with complete decomposition around 400 °C. mdpi.com In contrast, on a curved silica surface, the stability of OTS layers was enhanced, remaining stable up to 350 °C and decomposing completely around 600 °C. mdpi.com Infrared spectroscopy results indicated that the decomposition occurs through the breaking of Si-C and C-C bonds. mdpi.com

TGA is also used to quantify the amount of silane grafted onto nanoparticle surfaces. researchgate.net By measuring the weight loss in a specific temperature range corresponding to the decomposition of the organic alkyl chains, the grafting efficiency can be determined. For example, in the analysis of silanized silica nanoparticles, the weight loss curves from TGA provide direct evidence of the presence of the grafted silane and allow for a quantitative assessment. researchgate.net

The thermal behavior of hybrid aerogels prepared with silanes like methyltrimethoxysilane (B3422404) (MTMS) has also been investigated using TGA. researchgate.net The TGA curves of such materials typically show distinct weight loss regions corresponding to the evaporation of residual solvents and the decomposition of the organic (methyl) groups attached to the silicon. researchgate.net

Table 3: TGA Findings for Alkylsilane Modified Materials

MaterialSilaneKey TGA FindingsReference
Planar Si SurfaceOctadecyltrimethoxysilane (OTS)Stable up to 250 °C; complete decomposition around 400 °C. mdpi.com
Spherical SiO₂ SurfaceOctadecyltrimethoxysilane (OTS)Stable up to 350 °C; complete decomposition around 600 °C. mdpi.com
Mesoporous SiO₂Octadecyltrimethoxysilane (OTS)Stable up to 230 °C; decomposes between 230 and 400 °C. mdpi.com
Silica NanoparticlesVarious organosilanesUsed to determine the amount of grafted silane. researchgate.net

X-ray Diffraction (XRD) for Crystallinity and Phase Analysis

X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the crystallographic structure of a material. It provides information on the crystallinity, phase composition, and grain size of samples modified with trimethoxy(octyl)silane.

In the context of silane-modified systems, XRD is often used to confirm that the underlying structure of the substrate is preserved after the silanization process. For example, when modifying crystalline materials like zeolites, XRD patterns are analyzed to ensure that the characteristic peaks of the zeolite structure remain after grafting with an organosilane like octyltriethoxysilane. researcher.life This confirms that the modification process does not destroy the crystalline framework of the material.

Similarly, for coatings on anodized aluminum, XRD can be used to analyze the phases present on the surface. Studies have shown that after treatment with silane sols, the surface may exhibit broad diffraction peaks characteristic of amorphous silica phases, indicating the formation of a siloxane network. researchgate.netresearchgate.net For instance, a broad peak centered around 2θ = 23.6° is often attributed to the amorphous phase of silica in hybrid coatings. researchgate.net

XRD is also employed to characterize nanoparticles formed from the hydrolysis and condensation of silanes. For example, nanoparticles synthesized from n-propyl-trimethoxysilane were found to be amorphous, as confirmed by their XRD patterns. acs.org

The table below illustrates typical applications of XRD in the analysis of silane-treated materials.

Table 4: XRD Analysis of Silane Modified Systems

MaterialSilane TreatmentKey XRD FindingsReference
ZSM-5 ZeoliteOctyltriethoxysilane (OTS)Maintained the typical ZSM-5 zeolite structure. researcher.life
Anodized AluminumTetraethoxysilane (TEOS) and Trimethoxy(propyl)silane (TMPSi)Revealed the presence of amorphous silica phases. researchgate.netresearchgate.net
n-Propyl-trimethoxysilane NanoparticlesSelf-assembledConfirmed the amorphous nature of the nanoparticles. acs.org
Silica NanoparticlesVinyl trimethoxy silaneAnalyzed changes in crystal structure with varying silane ratios. researchgate.net

Interfacial Properties Assessment

The assessment of interfacial properties is paramount in understanding the performance of surfaces modified with this compound, particularly in applications where surface energy and hydrophobicity are critical.

Wettability is a key property imparted by trimethoxy(octyl)silane coatings, and it is most commonly quantified by measuring the contact angle of a liquid droplet on the modified surface. A high contact angle with water indicates a hydrophobic (water-repellent) surface, which is a primary goal of many silanization treatments.

The treatment of various substrates with trimethoxy(octyl)silane or its analogs has been shown to significantly increase the water contact angle, transforming hydrophilic surfaces into hydrophobic ones. For example, pristine silica nanoparticles exhibit a contact angle of 0° as a water droplet is instantly absorbed, whereas after functionalization with trimethoxy(octyl)silane, the contact angle increases substantially, indicating a change to a hydrophobic surface. researchgate.net The degree of hydrophobicity can be influenced by the alkyl chain length of the silane. researchgate.net

Contact angle measurements are also sensitive to the conditions of the silanization process and the surface coverage. For instance, studies on SiO₂ surfaces treated with different silylating agents showed that the water contact angle for an octyl-modified surface (OTS-8) was 99°. rsc.org In another study, cellulosic materials coated with triethoxy(octyl)silane achieved a maximum contact angle of 135°. researchgate.net Furthermore, superhydrophobic surfaces with contact angles greater than 150° have been created on cotton fabrics using a two-step treatment involving an alkyl(trialkoxy)silane. nih.gov

The table below provides a summary of contact angle measurements on various surfaces treated with trimethoxy(octyl)silane or similar organosilanes.

Table 5: Water Contact Angle Measurements on Silane-Modified Surfaces

SubstrateSilaneResulting Water Contact AngleReference
Silica NanoparticlesTrimethoxy(octyl)silaneSignificantly increased from 0° researchgate.net
SiO₂ SurfaceOctyltrimethoxysilane (OTS-8)99° rsc.org
Cellulosic MaterialsTriethoxy(octyl)silaneUp to 135° researchgate.net
Cotton FabricTriethoxy(octyl)silane (C8) in a two-step process148.83° nih.gov
LimestoneSilane treatmentWell above 90° nih.gov
Glassn-octyl triethoxysilaneAchieved hydrophobic state nih.gov

Compound Index

Theoretical and Computational Studies of Dioxosilane;trimethoxy Octyl Silane Systems

Molecular Dynamics Simulations for Interfacial Phenomena and Hydrophobic Mechanisms

Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the complex interactions at interfaces, which are central to understanding the function of organosilanes like trimethoxy(octyl)silane (B1346610). osti.gov These simulations model the dynamic behavior of atoms and molecules, offering a detailed view of phenomena such as surface wetting, self-assembly, and the mechanisms of hydrophobicity.

Researchers utilize MD simulations to investigate the arrangement of surfactant molecules at liquid-liquid, gas-liquid, and solid-liquid interfaces. researchgate.net In the context of trimethoxy(octyl)silane, MD simulations can reveal how the octyl chains orient themselves at a water-solid interface to create a hydrophobic barrier. The simulations can elucidate the packing density of the silane (B1218182) molecules and the resulting surface energy, which are critical determinants of water repellency.

Key research findings from MD simulations on similar systems include:

Interfacial Structuring: Simulations show that surfactant molecules, analogous to hydrolyzed trimethoxy(octyl)silane, concentrate at the interface between two phases, such as water and a solid substrate. osti.gov

Molecular Diffusion: MD is an effective tool for monitoring the diffusion of molecules, which is crucial for understanding how silanes penetrate and interact with a substrate. tudelft.nl

Influence of Processing Parameters: Studies on hybrid composite interfaces have shown that parameters like temperature and pressure positively affect the diffusion and interfacial bonding of polymer chains, a principle that can be extended to the application and curing of silane layers. mdpi.com

Quantum Chemical Calculations of Silane Reactivity and Bonding Energies

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a means to investigate the electronic structure and reactivity of silane molecules. european-coatings.com These methods are essential for understanding the hydrolysis and condensation reactions of trimethoxy(octyl)silane, as well as its interaction with various substrates.

Computational chemistry can be used to model the chemical reactions between silanes and materials like cement, allowing for the optimization of silane structures for improved performance as water-repellent agents. hydrophobe.org The insights gained from these calculations help in explaining the differences in reaction kinetics observed experimentally between different types of silanes. hydrophobe.org

Table 1: Comparative Reactivity Metrics of Silane Derivatives from DFT Calculations

Silane Derivative Functional Group Energy Gap (eV) Relative Reactivity
3-mercaptopropyltrimethoxysilane Thiol Lowest Highest
Dodecyltrimethoxysilane Alkyl Higher Lower
3-aminopropyl(trimethoxy)silane Amino Intermediate Intermediate
Chloropropyl(trimethoxy)silane Chloro Intermediate Intermediate

Modeling of Siloxane Network Formation and Structural Evolution

The formation of a durable polysiloxane network is critical to the function of trimethoxy(octyl)silane as a surface treatment. Computational modeling is employed to simulate the polymerization process, which involves the hydrolysis of the methoxy (B1213986) groups to form silanols, followed by the condensation of these silanols to create Si-O-Si (siloxane) bonds.

These models can predict the structure of the resulting siloxane oligomers and polymers. For example, research on the polymerization of n-octyltriethoxysilane in an alkaline solution identified the main reaction product to be a cubic T7(OH)3 oligomeric siloxane. hydrophobe.org Computational modeling can further be used to calculate the structure of such complex molecules. hydrophobe.org

The evolution of the siloxane network is influenced by various factors, including the presence of a solid substrate, which can affect the formation and bonding of the polysiloxane film. hydrophobe.org Infrared spectroscopy, coupled with computational models, can be used to analyze the structural changes in siloxane oligomers during processes like heat treatment, revealing transitions from linear to cyclic structures.

Computational Prediction of Surface Interaction and Adsorption Phenomena

Computational methods are invaluable for predicting how silane molecules will interact with and adsorb onto a surface. These predictions are crucial for designing effective adhesion promoters and surface modifiers.

The interaction between silanes and surfaces can be studied at the atomic scale, providing detailed information about the formation of covalent bonds (e.g., Si-O-Al) and the role of weaker forces like van der Waals interactions. Techniques such as Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) and X-ray Photoelectron Spectroscopy (XPS), when combined with computational analysis, can confirm the nature of the chemical bonding at the interface. au.dk

Machine learning models, trained on data from DFT calculations, are emerging as a tool to predict adsorption energies and bond length activation upon adsorption. chemrxiv.org These models can accelerate the discovery of new and improved silane-based treatments by screening potential candidates based on simple periodic table properties. chemrxiv.org The study of adsorption phenomena is critical for understanding how silanes displace contaminants like hydrocarbons from a surface and form a stable, covalently bonded layer. au.dk

Table 2: Compound Names Mentioned

Compound Name
Dioxosilane
trimethoxy(octyl)silane
3-mercaptopropyltrimethoxysilane
Dodecyltrimethoxysilane
3-aminopropyl(trimethoxy)silane
Chloropropyl(trimethoxy)silane
n-octyltriethoxysilane

Environmental Considerations and Sustainable Development in Dioxosilane;trimethoxy Octyl Silane Chemistry

Mitigation of Volatile Organic Compound (VOC) Emissions

A primary environmental concern associated with alkoxysilanes like trimethoxy(octyl)silane (B1346610) is the release of volatile organic compounds (VOCs) during their application. The hydrolysis and condensation reactions, which are essential for the silane (B1218182) to bond to a substrate, release alcohol as a byproduct. For trimethoxy(octyl)silane, this byproduct is methanol (B129727), a regulated VOC.

The emission of methanol contributes to air pollution and poses health and safety concerns. Consequently, there is a significant regulatory and industrial drive to reduce these emissions. Mitigation strategies include:

Water-based Systems: Shifting from solvent-borne to water-borne systems is a key strategy. In these formulations, the silane is often pre-hydrolyzed or emulsified in water, significantly cutting down on organic solvent emissions.

Alternative Silanes: Research is exploring the use of silanes with different alkoxy groups that release less harmful or non-VOC alcohols. For example, ethoxysilanes release ethanol (B145695), which may be preferable to methanol in some regulatory contexts, although it is still a VOC.

The following table illustrates the VOCs generated from the hydrolysis of common alkoxysilanes.

Silane TypeAlkoxy GroupVOC Byproduct
Trimethoxy(octyl)silane Methoxy (B1213986) (-OCH₃)Methanol (CH₃OH)
Triethoxy(octyl)silaneEthoxy (-OCH₂CH₃)Ethanol (C₂H₅OH)

Development of Environmentally Benign Formulations and Alternatives

The push for sustainability has catalyzed innovation in creating greener formulations and seeking alternatives to traditional silane technologies.

One significant advancement is the development of eco-friendly, water-borne hybrid treatments. For instance, a durable water-repellent finish for textiles has been created using an aqueous dispersion of triethoxy(octyl)silane and an amino-terminated polydimethylsiloxane. mdpi.com This sol-gel process offers a sustainable and scalable alternative to per- and poly-fluoroalkyl substances (PFAS), which are being phased out due to environmental persistence and health concerns. mdpi.com Such water-based systems drastically reduce the VOC content and avoid the use of hazardous solvents.

Sustainable synthesis of organosilanes is another critical area of development. The conventional industrial synthesis often relies on platinum-based catalysts, which are expensive and derived from a scarce resource. nih.govacs.org To address this, research is focused on developing catalytic processes that use earth-abundant and more environmentally benign transition metals like cobalt or iron. nih.govacs.org These novel methods aim to create value-added silicon precursors through more sustainable chemical pathways, such as the dehydrogenative coupling of hydrosilanes with alcohols in green solvents. nih.govacs.org

The table below compares key aspects of traditional and environmentally benign silane formulations.

FeatureTraditional FormulationsEnvironmentally Benign Formulations
Solvent System Typically organic solvents (e.g., alcohols, hydrocarbons)Primarily water-based or solvent-free
VOC Emissions High, due to solvent evaporation and reaction byproductsLow to zero
Catalyst (Synthesis) Often precious metals (e.g., Platinum) nih.govacs.orgEarth-abundant metals (e.g., Cobalt, Iron) nih.govacs.org
Associated Chemistries May be used in conjunction with hazardous materialsDesigned to replace harmful substances like PFAS mdpi.com

Long-Term Environmental Impact and Degradation Studies of Modified Materials

Understanding the long-term behavior of materials treated with trimethoxy(octyl)silane is crucial for a complete environmental assessment. The durability and degradation pathways of the silane-modified surfaces determine their service life and eventual environmental fate.

Studies on silane-coated metals have shown that environmental stressors, particularly UV radiation, can induce structural changes in the siloxane polymer network. researchgate.net This can lead to micro-cracking and a reduction in the protective properties of the coating over time, potentially releasing fragments of the treated material into the environment. researchgate.net

In the context of wood protection, organosilicon treatments have demonstrated the ability to reduce water uptake and, in some cases, decrease fungal discoloration and mass loss without the need for traditional biocides. researchgate.net However, the long-term stability and effectiveness of these treatments, especially under outdoor weathering conditions, are still subjects of ongoing research. researchgate.net Some studies suggest that while the water-repellent effect can remain stable for a period, the treatment may not prevent physical degradation like cracking. researchgate.net It is often proposed that organosilicons will be most effective as part of a more complex, multi-component protective system to ensure long-term durability. researchgate.net

The interaction of the silane-modified surface with its environment is also a key factor. For example, in corrosive environments, the ingress of water and ions can lead to the degradation of the silane film at the metal-coating interface. researchgate.net

Research findings on the degradation of materials modified with trimethoxy(octyl)silane are summarized below.

Material/ApplicationKey Findings on Long-Term Impact and Degradation
Coated Metals UV radiation can cause structural modifications, micro-cracking, and spalling of the silane coating, limiting its long-term protective efficiency. researchgate.net
Treated Wood Reduces liquid water uptake, but the effect on moisture sorption from air humidity is limited. The water-repellent effect can be stable, but it may not prevent cracking during weathering. Long-term efficacy may require combination with other components. researchgate.net
General Corrosive Environments Ingress of corrosive media can degrade the silane film and reduce its protective capabilities over extended periods of exposure. researchgate.net

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